molecular formula C12H8BrI B3230364 4'-Bromo-3-iodo-1,1'-biphenyl CAS No. 130201-21-7

4'-Bromo-3-iodo-1,1'-biphenyl

Cat. No.: B3230364
CAS No.: 130201-21-7
M. Wt: 359 g/mol
InChI Key: VXZCZCODBREKPY-UHFFFAOYSA-N
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Description

4’-Bromo-3-iodo-1,1’-biphenyl is an organic compound with the molecular formula C12H8BrI. It is a biphenyl derivative where the biphenyl core is substituted with a bromine atom at the 4’ position and an iodine atom at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4’-Bromo-3-iodo-1,1’-biphenyl involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol or water.

Industrial Production Methods: Industrial production of 4’-Bromo-3-iodo-1,1’-biphenyl may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-3-iodo-1,1’-biphenyl can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups .

Scientific Research Applications

4’-Bromo-3-iodo-1,1’-biphenyl has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex biphenyl derivatives.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated biphenyls with biological molecules.

    Medicine: Research into the potential therapeutic applications of biphenyl derivatives often involves compounds like 4’-Bromo-3-iodo-1,1’-biphenyl.

    Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors

Mechanism of Action

The mechanism by which 4’-Bromo-3-iodo-1,1’-biphenyl exerts its effects depends on the specific application. In chemical reactions, the bromine and iodine atoms can participate in various interactions, influencing the reactivity and stability of the compound. The molecular targets and pathways involved in its biological effects are still under investigation, but it is known that halogenated biphenyls can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

  • 4-Bromo-4’-iodo-1,1’-biphenyl
  • 4-Iodo-1,1’-biphenyl
  • 4-Bromo-1,1’-biphenyl

Comparison: 4’-Bromo-3-iodo-1,1’-biphenyl is unique due to the specific positions of the bromine and iodine atoms on the biphenyl core. This unique substitution pattern can influence its reactivity and the types of reactions it can undergo compared to other similar compounds .

Properties

IUPAC Name

1-bromo-4-(3-iodophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrI/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZCZCODBREKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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